(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid
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Overview
Description
(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid: is a chiral amino acid derivative with a pyridine ring substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromopyridine and ®-3-amino-3-(hydroxymethyl)propanoic acid.
Step 1: The 2-bromopyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the hydroxymethyl group at the 6-position of the pyridine ring.
Step 2: The resulting intermediate is then coupled with ®-3-amino-3-(hydroxymethyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 3-[6-(Carboxymethyl)pyridin-2-YL]propanoic acid.
Reduction: 3-Amino-3-[6-(hydroxymethyl)piperidin-2-YL]propanoic acid.
Substitution: 3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid derivatives with various acyl or sulfonyl groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral ligand in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition and protein binding.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications in treating neurological disorders.
- Explored as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxymethyl and amino groups play crucial roles in binding interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
- (3R)-3-Amino-3-[6-(methyl)pyridin-2-YL]propanoic acid.
- (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-3-YL]propanoic acid.
- (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-4-YL]propanoic acid.
Comparison:
Uniqueness: The presence of the hydroxymethyl group at the 6-position of the pyridine ring in (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid distinguishes it from other similar compounds. This specific substitution pattern can influence its binding affinity and selectivity towards molecular targets.
Chemical Properties: The hydroxymethyl group can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s solubility and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
MRKTYNSPICFZDM-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)[C@@H](CC(=O)O)N)CO |
Canonical SMILES |
C1=CC(=NC(=C1)C(CC(=O)O)N)CO |
Origin of Product |
United States |
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